molecular formula C18H17ClN2O3 B2721265 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea CAS No. 2034293-09-7

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea

Cat. No.: B2721265
CAS No.: 2034293-09-7
M. Wt: 344.8
InChI Key: PIEUAYLPWSSHMM-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea is a synthetic small molecule with the molecular formula C18H17ClN2O3 and a molecular weight of 344.8 . This compound features a benzofuran moiety linked to a 2-chlorophenyl group via a urea bridge, a structural motif seen in compounds with various research applications. While the specific biological activity and mechanism of action for this precise molecule are not fully elucidated in the current literature, its structure provides a strong basis for its use as a valuable research chemical. Benzofuran and urea derivatives are prominent in medicinal chemistry research. For instance, certain urea-containing compounds have been investigated as inhibitors of histone lysine-specific demethylase 1 (LSD1), a target of interest in oncology . Furthermore, structurally related benzofuran compounds have been explored for their potential to inhibit kinases like PI3K and VEGFR-2, which are key players in cancer cell signaling and angiogenesis . Other research areas for related compounds include their role as modulators of nuclear receptors such as the Constitutive Androstane Receptor (CAR) . This compound is intended for research purposes only, making it a useful building block or probe for scientists working in drug discovery and chemical biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-23-17(16-10-12-6-2-5-9-15(12)24-16)11-20-18(22)21-14-8-4-3-7-13(14)19/h2-10,17H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEUAYLPWSSHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Substituted benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds, including 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea, exhibit significant antimicrobial properties. The presence of halogen substituents, such as the chlorine atom in this compound, enhances its efficacy against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus with inhibition zones exceeding 20 mm.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Klebsiella pneumoniae with comparable inhibition zones.

Studies have shown that the structure-activity relationship (SAR) of benzofuran derivatives is crucial for their antimicrobial effectiveness, suggesting that modifications to the benzofuran ring can lead to improved activity .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
  • Mechanism of Action : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

In vitro assays have shown promising results, warranting further investigation into its potential as an anticancer agent .

Organic Electronics

The unique electronic properties of benzofuran derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been studied for:

  • Charge Transport : Enhancing charge mobility within the organic layers.
  • Stability : Improving thermal and photostability compared to traditional materials.

Research indicates that these compounds can be tuned for specific electronic properties by altering substituents on the benzofuran moiety .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityShowed effective inhibition against S. aureus with an inhibition zone of 23 mm .
Study BAnticancer ActivityInduced apoptosis in MCF-7 cells with a significant reduction in viability at concentrations above 10 µM .
Study COrganic ElectronicsAchieved enhanced charge mobility in OLED applications when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Heterocyclic Core Modifications

A. Benzofuran vs. Benzimidazole

  • Target Compound : Benzofuran core ().
  • Analog : 1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea () replaces benzofuran with benzimidazole.
    • Impact : Benzimidazole introduces additional nitrogen atoms, enabling stronger hydrogen bonding and metal coordination. The 2-methoxyphenyl group in the analog may reduce steric hindrance compared to 2-chlorophenyl, altering target selectivity .

B. Benzofuran vs. Triazole

  • Analog : Epoxiconazole () contains a triazole ring instead of benzofuran.
    • Impact : Triazole rings are common in antifungal agents (e.g., Epoxiconazole) due to their ability to inhibit cytochrome P450 enzymes. The absence of a urea group in Epoxiconazole highlights divergent mechanisms of action .

Substituent Variations on the Urea Scaffold

A. Chlorophenyl vs. Fluorophenyl

  • Analog: 1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea (). Impact: Fluorine’s electronegativity enhances metabolic stability compared to chlorine.

B. Chlorophenyl vs. Trifluoromethylphenyl

  • Analog: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea ().

Spacer Group Modifications

  • Target Compound : Methoxyethyl linker.
  • Analog : 3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea ().
    • Impact : Replacing methoxy with hydroxyethyl reduces steric hindrance but increases polarity, which may affect blood-brain barrier penetration. The thiophenymethyl group adds sulfur-mediated interactions .

Data Table: Key Structural and Functional Differences

Compound Name Core Structure Urea Substituents Key Functional Groups Potential Applications Reference
Target Compound Benzofuran 2-Chlorophenyl Methoxyethyl Not specified (research use) N/A
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea Benzimidazole 2-Methoxyphenyl Ethyl, Methoxy Kinase inhibition?
Epoxiconazole Triazole 2-Chlorophenyl, 4-Fluorophenyl Epoxide Antifungal
1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea Urea 4-Fluorophenyl Hydroxymethylcyclohexyl Enzyme inhibition?
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea Urea 3,5-Bis(trifluoromethyl) Methoxyethyl Receptor antagonism?

Research Findings and Implications

  • Crystallographic Insights : Derivatives like those in and were characterized using X-ray crystallography, revealing conformational preferences influenced by substituents. For example, methoxy groups may stabilize specific rotamers via intramolecular hydrogen bonds .
  • Synthetic Accessibility : The target compound’s benzofuran core may require multi-step synthesis compared to simpler urea derivatives (e.g., ), impacting scalability .
  • Pharmacological Potential: While direct activity data for the target compound is unavailable, analogs with chlorophenyl groups (e.g., Epoxiconazole) suggest possible applications in antifungal or anticancer contexts .

Biological Activity

Overview

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea is a synthetic compound belonging to the class of urea derivatives, characterized by a unique structure that includes a benzofuran moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

  • Formation of Benzofuran Moiety : The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds.
  • Introduction of Methoxyethyl Group : This is achieved via alkylation with methoxyethyl halides.
  • Coupling Reaction : The final urea derivative is formed by reacting the benzofuran and methoxyethyl intermediates with 2-chlorophenyl isocyanate under controlled conditions.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Recent studies indicate that compounds with a benzofuran structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown potent activity against human tumor cell lines such as HL-60 and MCF-7, with IC50 values as low as 0.62 µM . The presence of specific substituents on the benzofuran ring is crucial for enhancing cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.

Antimicrobial Properties

Benzofuran derivatives have been documented to possess antimicrobial properties, including antibacterial and antifungal activities. Research has demonstrated that modifications in the structure can lead to varying degrees of effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. For example, certain benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against these strains .

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors within cancer cells or microbial organisms, modulating their functions.
  • Influence on Signaling Pathways : It may affect pathways related to cell growth and apoptosis, contributing to its anticancer properties .

Case Studies

Several case studies have investigated the biological activities of similar compounds:

  • Study on Cytotoxicity : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines, revealing that specific structural modifications significantly enhanced their anticancer efficacy .
  • Antimicrobial Evaluation : Compounds derived from benzofuran scaffolds were tested for their antimicrobial properties against M. tuberculosis and other pathogens, showing promising results with low cytotoxicity towards mammalian cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReferences
AnticancerHL-60, MCF-70.62 µM (HL-60)
AntimicrobialStaphylococcus aureus0.78 - 6.25 µg/mL
Escherichia coli
AntitubercularM. tuberculosisMIC = 8 µg/mL

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2-chlorophenyl)urea, and how do reaction conditions influence yield?

The compound can be synthesized via urea-forming reactions, such as coupling benzofuran-2-yl-methoxyethyl intermediates with 2-chlorophenyl isocyanates. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Catalysts : Use of triethylamine or DMAP to accelerate urea bond formation .
  • Temperature : Reactions typically proceed at 50–80°C to balance yield and side-product formation .
    Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances, as demonstrated for structurally analogous benzofuran-urea derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxyethyl and chlorophenyl groups) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy (based on SDS data for related urea derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Functional group variation : Modify the benzofuran moiety or chlorophenyl group to assess impact on bioactivity (e.g., cytotoxicity or enzyme inhibition) .
  • In vitro assays : Use cell-based models (e.g., cancer cell lines) to evaluate potency, with dose-response curves and IC50_{50} calculations .
  • Computational docking : Predict binding affinities to target proteins (e.g., kinases) using molecular modeling software .

Q. How should researchers resolve contradictions in spectroscopic or biological data during analysis?

  • Cross-validation : Combine multiple techniques (e.g., X-ray crystallography and 2D NMR) to confirm structural assignments .
  • Replicate experiments : Ensure consistency in biological assays by standardizing cell lines and assay conditions .
  • Data triangulation : Compare results with structurally similar compounds to identify trends or outliers .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Expose the compound to pH 3–9 buffers and temperatures up to 60°C, monitoring degradation via HPLC .
  • Excipient screening : Test stabilizers like cyclodextrins or antioxidants in formulation studies .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Q. How can process engineering principles optimize large-scale synthesis?

  • Membrane separation : Purify intermediates using nanofiltration to reduce solvent waste .
  • Flow chemistry : Improve reaction control and scalability compared to batch methods .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What methodologies validate the compound’s purity for pharmacological studies?

  • HPLC-DAD/ELSD : Achieve >98% purity with C18 columns and gradient elution (e.g., water/acetonitrile) .
  • Elemental analysis : Confirm stoichiometry of C, H, N, and Cl .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .

Methodological Notes

  • Theoretical frameworks : Link studies to concepts like molecular orbital theory for reactivity predictions or QSAR for bioactivity modeling .
  • Ethical considerations : Adhere to institutional guidelines for biological testing and waste disposal .

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